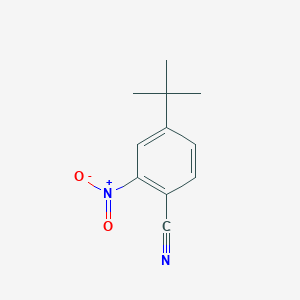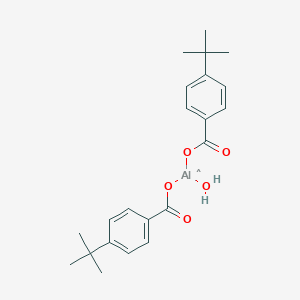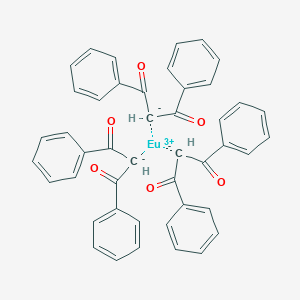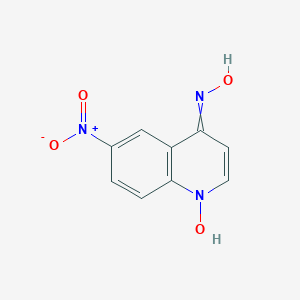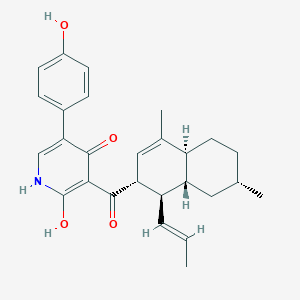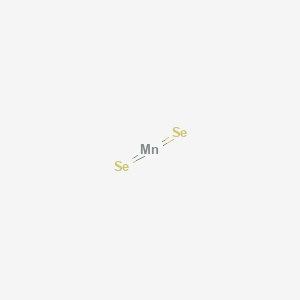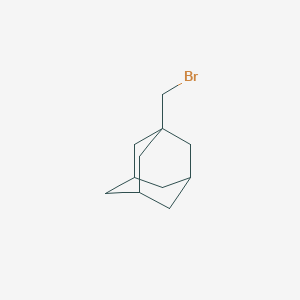
1-(Bromomethyl)adamantane
概要
説明
Synthesis Analysis
The synthesis of adamantane derivatives, including 1-(Bromomethyl)adamantane, often involves reactions that introduce functional groups to the adamantane core. For example, the synthesis of 1,3-adamantane derivatives can be achieved by coupling reactions involving bromo-adamantane precursors with sodium or magnesium in specific solvents, leading to the formation of tetramers indicative of the synthetic versatility of adamantane and its derivatives (Ishizone et al., 2001).
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including 1-(Bromomethyl)adamantane, is characterized by the presence of three condensed cyclohexane rings adopting chair conformations. This structural feature is critical for the stability and reactivity of the molecule. Structural analyses, including X-ray diffraction studies, provide insights into the bond lengths, angles, and conformational stability of adamantane derivatives (Saeed et al., 2013).
Chemical Reactions and Properties
Adamantane derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the bromination of homoadamantane derivatives leads to improved synthetic methods for bromomethyladamantanes, demonstrating the reactivity of adamantane's carbon skeleton toward halogenation (Sasaki et al., 1972).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility and thermal behavior, are significantly influenced by their molecular structure. For example, certain adamantane-based polysiloxanes exhibit remarkable solubility in organic solvents and high thermal stability, highlighting the influence of the adamantane core on the material properties of polymers (Hattori et al., 2008).
Chemical Properties Analysis
The chemical properties of adamantane derivatives, including 1-(Bromomethyl)adamantane, are characterized by their reactivity in various chemical transformations. These compounds can undergo reactions such as the radical nucleophilic substitution to produce functionalized adamantane derivatives, demonstrating the versatility and reactivity of the adamantane structure (Lee et al., 2004).
科学的研究の応用
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Unsaturated adamantane derivatives are important in adamantane chemistry. They are highly reactive and can be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . The methods for synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes: The synthesis of unsaturated adamantane derivatives has led to the creation of new materials based on natural and synthetic nanodiamonds .
Radical Functionalization of Adamantanes
- Scientific Field: Organic & Biomolecular Chemistry
- Summary of Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
- Methods of Application: The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results or Outcomes: The radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Drug Delivery Systems and Surface Recognition
- Scientific Field: Medicinal Chemistry
- Summary of Application: The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
- Methods of Application: This application focuses on liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
- Results or Outcomes: The use of adamantane in drug delivery systems and surface recognition has led to the development of new therapeutic strategies .
Synthesis of Vinyl-Disubstituted Adamantanes
- Scientific Field: Organic Chemistry
- Summary of Application: Vinyl-disubstituted adamantanes can be used as nanowires to link semiconductor contact surfaces .
- Methods of Application: The synthesis of vinyl-disubstituted adamantanes involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield; the second is adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield .
- Results or Outcomes: The synthesis of vinyl-disubstituted adamantanes has led to the creation of new materials that can be used as nanowires to link semiconductor contact surfaces .
Pharmacokinetics and Druglikeness
- Scientific Field: Medicinal Chemistry
- Summary of Application: Adamantane derivatives, including 1-(Bromomethyl)adamantane, can be used in the study of pharmacokinetics and druglikeness .
- Methods of Application: This application involves the use of adamantane derivatives in the design and synthesis of new drug delivery systems .
- Results or Outcomes: The use of adamantane derivatives in pharmacokinetics and druglikeness studies has led to the development of new therapeutic strategies .
Quantum-Chemical Calculations
- Scientific Field: Computational Chemistry
- Summary of Application: Quantum-chemical calculations are used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
- Methods of Application: This application involves the use of quantum-chemical calculations to study the electronic structure of adamantane derivatives .
- Results or Outcomes: The use of quantum-chemical calculations has provided insights into the electronic structure of adamantane derivatives and the mechanisms for their chemical and catalytic transformations .
Safety And Hazards
1-(Bromomethyl)adamantane is classified as causing severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
1-(bromomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRBYCAVZBQANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362862 | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)adamantane | |
CAS RN |
14651-42-4 | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
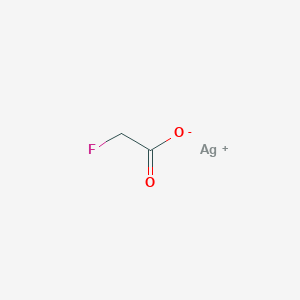
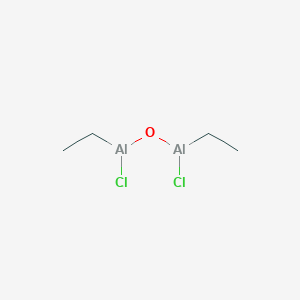
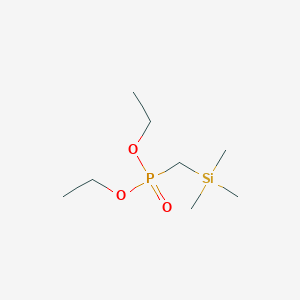
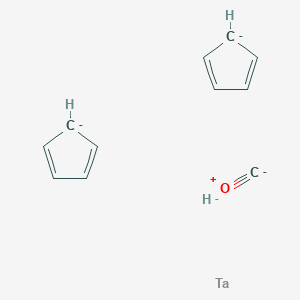

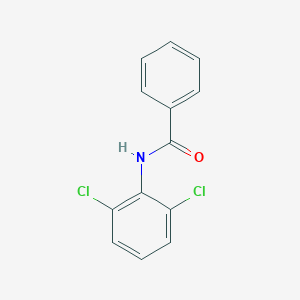
![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
